3,7-Bis(methylthio)anthracene-2,6-diol

Description

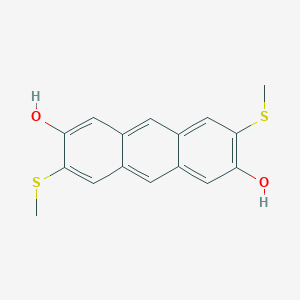

3,7-Bis(methylthio)anthracene-2,6-diol is a structurally unique anthracene derivative featuring methylthio (-SMe) groups at the 3,7 positions and hydroxyl (-OH) groups at the 2,6 positions. This compound’s anthracene backbone, a polycyclic aromatic hydrocarbon, provides a rigid planar structure conducive to π-π interactions, while its substituents introduce polar and electron-rich functionalities. The diol groups enable hydrogen bonding, which may influence molecular assembly, while the methylthio groups contribute to electronic modulation and steric effects.

Properties

Molecular Formula |

C16H14O2S2 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

3,7-bis(methylsulfanyl)anthracene-2,6-diol |

InChI |

InChI=1S/C16H14O2S2/c1-19-15-7-11-3-10-6-14(18)16(20-2)8-12(10)4-9(11)5-13(15)17/h3-8,17-18H,1-2H3 |

InChI Key |

WNBOSULCPIJQQF-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=CC3=CC(=C(C=C3C=C2C=C1O)SC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for 3,7-Bis(methylthio)anthracene-2,6-diol are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(methylthio)anthracene-2,6-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylthio groups to thiols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Ethers and esters.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,7-Bis(methylthio)anthracene-2,6-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methylthio groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthracene Derivatives

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substitution Pattern and Electronic Effects The this compound differs from 9,10-substituted analogs (e.g., 9,10-Bis(3,5-dihydroxyphenyl)anthracene) in substituent placement. Methylthio groups (-SMe) are less polar than dihydroxyphenyl groups but offer electron-rich sulfur atoms, which could enhance charge-carrier mobility in organic semiconductors compared to purely hydrocarbon substituents (e.g., phenylethynyl groups in ) .

Hydrogen Bonding and Molecular Assembly The diol groups in this compound enable intermolecular hydrogen bonding, akin to phenol residues in 2,7-substituted 9,10-bis(phenylethynyl)anthracene. This property may facilitate controlled molecular stacking or crystal engineering, though the methylthio groups’ steric bulk could moderate packing density compared to smaller substituents .

Synthetic and Analytical Considerations

- While 9,10-Bis(3,5-dihydroxyphenyl)anthracene is characterized by NMR and HPLC (purity ≥98%) , similar methods would apply to this compound. The methylthio groups’ sulfur atoms may complicate NMR interpretation due to spin-spin coupling but could enhance UV-vis absorption for analytical detection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.